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Compound of Interest

Compound Name: PD 173955 analog 1

Cat. No.: B2956238 Get Quote

Validation of PD 173955 Analog 1: A
Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a conceptual analog of PD 173955, hereafter

referred to as "PD 173955 Analog 1," against its parent compound and other established

tyrosine kinase inhibitors. The information presented herein is intended to guide research and

development efforts by offering a side-by-side look at reported activities and methodologies for

evaluation.

Executive Summary
PD 173955 is a potent, ATP-competitive inhibitor of the Bcr-Abl fusion protein and Src family

kinases, key drivers in certain cancers like Chronic Myeloid Leukemia (CML). This guide

explores a specific analog, "PD 173955 Analog 1" (3-[[6-(2,6-Dichlorophenyl)-7,8-dihydro-8-

methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]benzoic Acid), which has been evaluated in silico

for its potential as a less toxic anticancer agent. While experimental data for this specific analog

is not publicly available, this guide provides a framework for its potential evaluation by

comparing its computationally predicted target affinity with the experimentally determined

activities of PD 173955 and the well-established Bcr-Abl inhibitors, Imatinib and Dasatinib.
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The following table summarizes the inhibitory activities of PD 173955, its conceptual analog,

and selected alternative drugs against key kinase targets and in various cancer cell lines.

Compound Target(s)
IC50 (nM) -
Biochemical
Assay

Cell Line
IC50 (nM) -
Cell-Based
Assay

PD 173955 Bcr-Abl 1-2[1]
Bcr-Abl positive

cell lines
2-35[1]

Src 22[1][2]
MDA-MB-468

(Breast Cancer)
500[2]

c-Kit ~25[3]
MCF-7 (Breast

Cancer)
1000[2]

Yes 22[3]

M07e

(Megakaryoblasti

c Leukemia)

40 (SCF-

dependent)[1]

Lck 5[3]

PD 173955

Analog 1
EGFR 190 (in silico) Not Available Not Available

Imatinib Bcr-Abl (v-Abl) 600

NCI-H727

(Bronchial

Carcinoid)

32,400

c-Kit 100

BON-1

(Pancreatic

Carcinoid)

32,800

PDGFR 100

Dasatinib Bcr-Abl <1
Neuroblastoma

cell lines (7/10)
Sub-micromolar

Src 0.8

c-Kit 79
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Disclaimer: The data for PD 173955 Analog 1 is based on in silico (computational) predictions

and has not been experimentally validated. Direct comparison with experimentally determined

IC50 values of other compounds should be interpreted with caution.

Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validation, the following

diagrams are provided.
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Bcr-Abl and Src Signaling Pathway Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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